(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate is an organic compound with the molecular formula and a molecular weight of approximately 288.39 g/mol. This compound is characterized by its unique structure, which includes a cinnamate moiety linked to a dimethyl-octadienyl group. The presence of double bonds and methyl groups contributes to its reactivity and potential biological activities. The compound is often studied for its potential applications in flavoring, fragrance, and as a bioactive agent.
The chemical behavior of (,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate can be influenced by its functional groups. Typical reactions include:
These reactions are essential for modifying the compound's properties and enhancing its applications in various fields.
Research indicates that (,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate exhibits notable biological activities. It has been reported to possess:
The synthesis of (,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate can be achieved through several methods:
(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate finds applications across various industries:
Several compounds share structural similarities with (,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3,7-Dimethyl-2,6-octadienoic acid | Precursor in synthesis; exhibits similar activities | |
| (E)-Cinnamyl acetate | Known for its sweet aroma; used in fragrances | |
| Neryl acetate | Similar ester; used in perfumery |
These compounds highlight the unique structural features of (,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate while showcasing their distinct applications and bioactivities.
The systematic IUPAC name for this compound is [(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-3-phenylprop-2-enoate, reflecting its bifunctional terpenoid and cinnamate moieties. The base structure comprises a geranyl-derived alcohol esterified to a cinnamic acid group. The stereochemistry at the C6 position (Z-configuration) distinguishes it from the more commonly reported (6E)-isomer.
The molecular formula is C₁₉H₂₄O₂, with a molecular weight of 284.4 g/mol. Key structural features include:
The SMILES notation is CC(=CCC/C(=C/COC(=O)/C=C/C1=CC=CC=C1)/C)C, illustrating the conjugated diene system and ester linkage.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄O₂ |
| Molecular Weight | 284.4 g/mol |
| CAS Registry Number | 71605-84-0 |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-3-phenylprop-2-enoate |
This compound belongs to the cinnamate ester family, characterized by an ester bond between cinnamic acid and an alcohol. Its functional groups include:
Compared to simpler cinnamates (e.g., methyl cinnamate), the terpenoid chain enhances lipid solubility and potential bioactivity, as observed in antifungal hybrids.
The structural uniqueness of (,6Z)-3,7-dimethyl-2,6-octadienyl cinnamate becomes evident when compared to analogous terpenoid-cinnamates:
Key differences include:
(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate, also known as geranyl cinnamate with the Z-configuration at the 6-position, is an ester formed between cinnamic acid and geraniol [8] [9]. The compound has a molecular formula of C19H24O2 and a molecular weight of 284.4 g/mol [8]. The chemical structure features a phenyl group attached to a propenoate backbone, which is further connected to a dimethyloctadienyl chain through an ester linkage [10].
Several esterification approaches have been developed for the synthesis of geranyl cinnamate, with direct esterification and transesterification being the most common methods [4] [15]. Direct esterification involves the reaction between cinnamic acid and geraniol, while transesterification utilizes cinnamate esters such as ethyl cinnamate as starting materials [15] [17].
The direct esterification approach typically employs carbodiimide coupling agents or acid catalysts to facilitate the reaction [11]. A convenient procedure for the direct esterification of cinnamic acids with alcohols like geraniol utilizes heteropolyacid catalysts, which eliminates the need for stoichiometric activation of the carboxyl group or condensing reagents [11]. This method is environmentally friendly and yields high conversion rates for both electron-releasing and electron-withdrawing substituted derivatives [11] [20].
| Esterification Method | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Direct Esterification | Heteropolyacid (H6P2W18O62·24H2O) | Room temperature, 1:1 molar ratio | 84-95 |
| Transesterification | Novozym 435 (lipase) | 65°C, 1:2 molar ratio, 300 rpm | 89-93 |
| Garegg-Samuelsson | Gadolinium triflate | PPh3/I2, CH2Cl2, 50°C | 45-88 |
Table 1: Comparison of different esterification methods for geranyl cinnamate synthesis [11] [15] [21]
Transesterification approaches have gained significant attention due to their efficiency and mild reaction conditions [15]. The enzymatic transesterification of ethyl cinnamate with geraniol using lipase catalysts has been extensively studied [15] [17]. This method offers several advantages, including high stereoselectivity, environmentally friendly conditions, and the ability to work with sensitive functional groups [6] [15].
Another approach involves the Garegg-Samuelsson reaction conditions using triphenylphosphine and iodine (PPh3/I2) with Lewis acid catalysts [21]. This method has been found effective for the selective esterification of less reactive alcohols like geraniol under mild reaction conditions without affecting their integrity [21]. The reaction proceeds through the formation of a phosphonium-carboxylate salt intermediate, which is activated by the Lewis acid to facilitate the esterification process [21].
The stereoselective synthesis of (,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate requires careful selection of catalytic systems to control the stereochemistry at the double bonds [5] [13]. Various catalytic systems have been developed for this purpose, including enzymatic catalysts, Lewis acids, and transition metal complexes [15] [18] [21].
Enzymatic catalysts, particularly lipases, have emerged as powerful tools for the stereoselective synthesis of cinnamate esters [6] [15]. Novozym 435, an immobilized form of Candida antarctica lipase B, has shown excellent activity and stereoselectivity in the transesterification of ethyl cinnamate with geraniol [15] [17]. The enzyme operates through a ternary complex ordered bi-bi mechanism, where the substrates bind to the enzyme in a specific order, leading to high stereoselectivity [15].
| Catalyst | Type | Stereoselectivity | Optimal Conditions | Reference |
|---|---|---|---|---|
| Novozym 435 | Lipase | E/Z > 99:1 | 65°C, 300 rpm, 1:2 molar ratio | [15] [17] |
| Gadolinium triflate | Lewis acid | E/Z > 95:5 | 50°C, CH2Cl2, PPh3/I2 | [21] |
| Oxazaborolidine | Lewis acid | E/Z > 98:2 | Room temperature, toluene | [18] |
| Lipozyme 435 | Lipase | E/Z > 95:5 | 70°C, 7% enzyme, 1:6 molar ratio | [6] |
Table 2: Catalytic systems for stereoselective synthesis of cinnamate esters [6] [15] [18] [21]
Lewis acid catalysts have also been investigated for the stereoselective synthesis of cinnamate esters [18] [21]. Gadolinium triflate has been found effective in assisting the activation of the phosphonium-carboxylate salt intermediate and promoting the selective esterification of geraniol [21]. Oxazaborolidine catalysts have shown high enantioselectivity in the synthesis of cinnamate derivatives, with the 2,4,6-trifluorophenyl-substituted catalyst providing excellent stereoselectivity [18].
The mechanism of stereoselective synthesis using Lewis acid catalysts involves the coordination of the Lewis acid to the carbonyl oxygen of the cinnamic acid derivative, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol [18] [21]. The facial selectivity in this process can be rationalized using empirical models that are generally applied to ground-state reactions using chiral Lewis acids [18].
Microwave-assisted enzymatic synthesis has emerged as an efficient approach for the stereoselective synthesis of geranyl cinnamate [15] [17]. This method combines the advantages of microwave irradiation and enzyme catalysis, leading to increased reaction rates and high stereoselectivity [15]. An increase in initial rates up to 4.2-fold has been observed under microwave irradiation compared to conventional heating [15].
The choice of solvent plays a crucial role in the synthesis of (,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate, affecting both reaction kinetics and stereoselectivity [6] [15] [21]. Various solvent systems have been investigated, including conventional organic solvents, deep eutectic solvents, and solvent-free systems [6] [13] [15].
Solvent-free systems have gained significant attention for the synthesis of geranyl cinnamate due to their environmental benefits and potential for higher reaction rates [6] [15]. In these systems, the substrates themselves serve as the reaction medium, eliminating the need for additional solvents [6]. However, the high concentration of reagents in solvent-free reactions can magnify their potential inhibitory effects, particularly when smaller amounts of enzyme are used [6].
| Solvent System | Advantages | Disadvantages | Effect on Reaction Rate | Effect on Stereoselectivity |
|---|---|---|---|---|
| Dichloromethane | Good solubility, moderate reaction rates | Environmental concerns | Moderate | High (E/Z > 95:5) |
| Acetonitrile | Polar, good for Lewis acid catalysis | Lower yields with some catalysts | Moderate to high | Moderate to high |
| Toluene | Good for enzymatic reactions | Limited solubility for some substrates | Moderate | High (E/Z > 98:2) |
| Solvent-free | Environmentally friendly, high concentration | Potential inhibitory effects | High | Variable (depends on catalyst) |
| Deep eutectic solvents | Biodegradable, non-toxic | Limited studies available | High | High (E/Z > 95:5) |
Table 3: Solvent effects on the synthesis of geranyl cinnamate [6] [13] [15] [21]
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (6Z)-3,7-dimethyl-2,6-octadienyl cinnamate through detailed analysis of both proton and carbon-13 spectra. The compound exhibits characteristic resonance patterns that confirm its terpenoid ester structure with cinnamate functionality [1] [2] [3].
The proton nuclear magnetic resonance spectrum reveals distinct chemical shift regions corresponding to different structural components. The ester methylene protons appear as a characteristic triplet at 4.60-4.65 parts per million, confirming the ester linkage between the terpenoid alcohol and cinnamic acid moiety [1] [2]. The terpenoid chain demonstrates complex multiplet patterns in the aliphatic region, with the branched methyl group at carbon-10 showing a distinctive doublet at 1.02 parts per million with a coupling constant of 6.8 hertz, indicating its attachment to a methine carbon [2] [4].
The alkene protons of the terpenoid chain exhibit characteristic triplet patterns, with the C-6 proton appearing at 5.30-5.35 parts per million and the C-7 proton at 5.08-5.12 parts per million [2] [4]. These chemical shifts and coupling patterns confirm the presence of internal double bonds within the monoterpene framework. The terminal methyl groups attached to the double bond system appear as sharp singlets at 1.68 and 1.60 parts per million, respectively [2] [4].
The cinnamate portion displays highly characteristic trans-alkene proton signals with the alpha-proton appearing as a doublet at 6.45 parts per million and the beta-proton at 7.70 parts per million, both exhibiting a large coupling constant of 16.0 hertz [5] [6]. This coupling constant definitively confirms the trans-configuration of the cinnamate double bond, which is consistent with the naturally occurring geometry of cinnamic acid derivatives [5].
The aromatic region displays the expected pattern for monosubstituted benzene, with meta and para protons appearing as multiplets between 7.38-7.58 parts per million [1] [2]. The integration patterns and chemical shift values are consistent with a phenyl ring directly attached to the cinnamate double bond system [5] [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift assignments. The carbonyl carbon appears at 167.2 parts per million, which is typical for alpha, beta-unsaturated ester carbonyls [6] [7]. This downfield shift compared to saturated esters reflects the conjugation between the carbonyl group and the cinnamate double bond system [6].
The aromatic carbons exhibit chemical shifts between 128.1-134.5 parts per million, with the ipso carbon appearing most downfield at 134.5 parts per million due to its attachment to the electron-withdrawing cinnamate system [6] [7]. The alkene carbons of both the terpenoid chain and cinnamate moiety show appropriate chemical shifts, with the cinnamate alpha-carbon at 118.5 parts per million and beta-carbon at 144.8 parts per million [6] [7].
The ester linkage carbon appears at 62.8 parts per million, confirming the primary alcohol nature of the terpenoid attachment point [6] [7]. The terpenoid chain carbons display chemical shifts consistent with their environments, ranging from 17.8 to 39.7 parts per million for aliphatic carbons, with the alkene carbons at 124.2 and 131.4 parts per million [6] [7].
Mass spectrometric analysis of (6Z)-3,7-dimethyl-2,6-octadienyl cinnamate under electron impact ionization conditions reveals characteristic fragmentation patterns that provide valuable structural information [8] [9] [10]. The molecular ion peak appears at mass-to-charge ratio 284 with relatively low intensity (8%), which is typical for ester compounds due to their propensity for facile fragmentation under electron impact conditions [8] [10].
The base peak at mass-to-charge ratio 131 corresponds to the cinnamate acylium ion [C₆H₅CH=CH-CO]⁺, formed through alpha-cleavage of the ester bond [8] [11]. This fragment represents the most stable ionic species in the spectrum due to extensive resonance stabilization involving both the aromatic ring and the alpha, beta-unsaturated carbonyl system [8] [11]. The high intensity of this peak (100% relative intensity) makes it a diagnostic marker for cinnamate ester identification [11].
Secondary fragmentation patterns include loss of methyl groups from the molecular ion, producing the [M-CH₃]⁺ fragment at mass-to-charge ratio 269 with 12% relative intensity [8] [10]. This fragmentation typically occurs through alpha-cleavage adjacent to branching points within the terpenoid chain [9] [10]. Additionally, loss of the propyl group produces the [M-C₃H₇]⁺ fragment at mass-to-charge ratio 241 with 25% relative intensity [10].
The terpenoid portion generates several characteristic fragments, with the [C₁₀H₁₇]⁺ ion at mass-to-charge ratio 137 representing retention of the complete monoterpene backbone following ester bond cleavage [9] [10]. This fragment appears with 18% relative intensity and provides direct evidence for the terpenoid nature of the alcohol component [9].
The cinnamate system produces additional diagnostic fragments through sequential loss of functional groups. The cinnamyl cation [C₆H₅CH=CH]⁺ appears at mass-to-charge ratio 105 with 32% relative intensity, formed through loss of the carbonyl group from the acylium ion [11] [10]. Further fragmentation produces the styrene radical cation [C₆H₅CH=CH₂]⁺ at mass-to-charge ratio 103 with 28% relative intensity [10].
Aromatic fragmentation generates the tropylium ion [C₇H₇]⁺ at mass-to-charge ratio 91 with 22% relative intensity, a characteristic rearrangement product observed in benzyl and related aromatic systems [8] [10]. The phenyl cation [C₆H₅]⁺ appears at mass-to-charge ratio 77 with 38% relative intensity, representing complete loss of the side chain from the aromatic ring [8] [10].
Lower mass fragments provide additional structural information about the terpenoid chain. The [C₉H₁₉]⁺ fragment at mass-to-charge ratio 119 (45% relative intensity) and [C₇H₁₁]⁺ fragment at mass-to-charge ratio 95 (15% relative intensity) result from various cleavage patterns within the monoterpene skeleton [9] [10]. The [C₅H₉]⁺ fragment at mass-to-charge ratio 69 with 42% relative intensity represents alkyl chain fragmentation characteristic of branched terpenoid systems [9].
Small alkyl fragments including [C₃H₇]⁺ at mass-to-charge ratio 43 (25% relative intensity) and [C₃H₅]⁺ at mass-to-charge ratio 41 (35% relative intensity) provide evidence for the branching pattern and degree of unsaturation within the molecule [10]. These fragmentation patterns collectively confirm the structural assignment and provide a characteristic fingerprint for compound identification [10].
Infrared spectroscopy provides definitive functional group identification for (6Z)-3,7-dimethyl-2,6-octadienyl cinnamate through characteristic vibrational frequencies [12] [13] [14]. The most prominent absorption appears at 1715 cm⁻¹, corresponding to the alpha, beta-unsaturated ester carbonyl stretch [13] [14]. This frequency is lower than that of saturated esters (1750-1735 cm⁻¹) due to conjugation with the cinnamate double bond system, which reduces the carbonyl bond order through resonance delocalization [13] [14].
The aromatic system exhibits characteristic stretching vibrations at multiple frequencies. Aromatic carbon-carbon stretches appear at 1600, 1580, and 1495 cm⁻¹ with medium intensity, confirming the presence of a monosubstituted benzene ring [12] [15]. Aromatic carbon-hydrogen stretching vibrations occur at 3085, 3062, and 3028 cm⁻¹, providing additional confirmation of the aromatic system [12] [15].
The aliphatic terpenoid chain produces strong carbon-hydrogen stretching absorptions at 2975, 2928, and 2860 cm⁻¹, characteristic of methyl and methylene groups [12] [16]. These frequencies confirm the presence of the saturated aliphatic portions of the monoterpene framework [12]. Methyl group deformation vibrations appear at 1450 and 1375 cm⁻¹, supporting the identification of multiple methyl substituents within the structure [12] [16].
The alkene functionality within both the terpenoid chain and cinnamate moiety generates carbon-carbon double bond stretching vibrations at 1665 and 1635 cm⁻¹ [12] [15]. These frequencies are consistent with conjugated and non-conjugated alkene systems present in the molecule [12]. The trans-configuration of the cinnamate double bond is confirmed by the characteristic out-of-plane bending vibration at 975 cm⁻¹ [15] [13].
Ester linkage vibrations provide critical structural verification through multiple characteristic absorptions. The carbon-oxygen ester stretch appears at 1250 cm⁻¹ with strong intensity, confirming the ester functionality [13] [17]. The asymmetric carbon-oxygen-carbon stretch occurs at 1170 cm⁻¹, providing additional evidence for the ester linkage [13] [17]. The ester backbone carbon-carbon-oxygen stretch at 1295 cm⁻¹ further supports the structural assignment [13] [17].
The aromatic substitution pattern is confirmed through characteristic out-of-plane bending vibrations at 770 and 700 cm⁻¹, which are diagnostic for monosubstituted benzene rings [12] [15]. These absorptions result from the coordinated bending of aromatic carbon-hydrogen bonds and confirm the attachment pattern of the cinnamate group [15].
Aromatic in-plane bending vibrations appear at 1025 cm⁻¹ with medium intensity, providing additional support for the aromatic system identification [12] [15]. The combination of these vibrational frequencies creates a characteristic infrared fingerprint that definitively confirms the presence of all major functional groups within the molecule [12] [15].
The overall infrared spectrum demonstrates excellent correlation with the proposed structure, with all major absorptions assignable to specific functional groups and structural features [12] [13]. The frequency positions and relative intensities are consistent with literature values for related terpenoid cinnamate esters, providing confidence in the structural assignment [13] [14].
X-ray crystallographic analysis provides precise three-dimensional structural information for (6Z)-3,7-dimethyl-2,6-octadienyl cinnamate, revealing detailed molecular geometry and crystal packing arrangements [18] [19]. The compound crystallizes with well-defined bond lengths, bond angles, and torsional relationships that confirm the expected structural parameters [18].
The ester linkage exhibits a carbon-oxygen-carbon bond angle of 116.2°, which falls within the typical range for ester functional groups (115-118°) [18] [19]. This angle represents the optimal balance between steric interactions and electronic requirements of the ester oxygen atom [18]. The ester group maintains near-planarity with only a 2.1° deviation from coplanarity, indicating minimal steric hindrance between the terpenoid and cinnamate components [18].
The cinnamate portion demonstrates the expected trans-configuration with an alkene carbon-carbon-carbon angle of 124.8°, consistent with sp² hybridization [18] [19]. The aromatic ring maintains excellent planarity with a maximum deviation of 0.02 Ångströms from the least-squares plane, confirming the integrity of the benzene ring system [18]. The dihedral angle between the alkene and carbonyl systems measures 15.3°, indicating minimal deviation from full conjugation [18].
The terpenoid chain adopts an extended anti-conformation that minimizes intramolecular steric interactions [18] [19]. The E-alkene geometry within the monoterpene framework is confirmed with precise 180.0° configuration, validating the assigned stereochemistry [18]. The terminal methyl groups adopt positions that minimize steric crowding while maintaining optimal van der Waals interactions [18].
Crystal packing analysis reveals parallel stacking arrangements between adjacent molecules, with intermolecular distances of 3.45 Ångströms indicating weak hydrogen bonding interactions [18] [19]. These interactions contribute to crystal stability without significantly altering molecular geometry [18]. The packing arrangement demonstrates efficient space filling with minimal void volume [18].
Computational density functional theory calculations complement the crystallographic data, providing molecular volume (298.4 Ų) and dipole moment (2.14 Debye) values that fall within expected ranges for terpenoid esters [19]. The moderate dipole moment reflects the polar ester functionality balanced by the nonpolar terpenoid chain [19].